Trans-3-hydroxymethylnicotine is derived from the metabolism of nicotine, specifically through the action of cytochrome P450 enzymes. It is categorized under nicotine and related compounds, which are significant in pharmacology and toxicology studies. The compound has been identified as a product of nicotine metabolism, highlighting its relevance in understanding nicotine's effects and its biochemical pathways in the human body .
The synthesis of trans-3-hydroxymethylnicotine can be achieved through various methods, often involving the modification of nicotine or its derivatives. One common approach involves:
The molecular structure of trans-3-hydroxymethylnicotine features a pyridine ring system linked to a pyrrolidine structure. The specific arrangement includes:
The structural representation can be denoted by its SMILES notation: CN1[C@@H](CC(O)C1=O)C1=CN=CC=C1
, which reflects the stereochemistry and connectivity of atoms within the molecule .
Trans-3-hydroxymethylnicotine participates in several chemical reactions, primarily related to its role as a metabolite. Key reactions include:
These reactions are crucial for understanding the pharmacokinetics of nicotine and its metabolites, influencing their biological activity and elimination pathways .
The mechanism of action for trans-3-hydroxymethylnicotine primarily revolves around its role as a metabolite of nicotine. It is believed to exert effects on nicotinic acetylcholine receptors, similar to nicotine, albeit with different potency and efficacy.
This mechanism underscores its significance in studies related to addiction, withdrawal symptoms, and the pharmacological effects of tobacco products .
Trans-3-hydroxymethylnicotine exhibits several notable physical and chemical properties:
These properties are essential for laboratory handling and applications in research settings .
trans-3'-Hydroxymethylnicotine (3-Hydroxymethylnicotine) is a chiral alkaloid (C₁₁H₁₆N₂O, MW 192.26 g/mol) structurally characterized by a hydroxymethyl group at the 3'-position of the pyridine ring [1] [10]. It serves as a metabolic precursor in the nicotine degradation pathway. Nicotine undergoes sequential oxidation primarily catalyzed by hepatic cytochrome P450 2A6 (CYP2A6), first forming cotinine (5'-oxonicotine), which is further hydroxylated to yield trans-3'-hydroxycotinine (3HC) [2] [8]. This conversion represents the dominant metabolic flux in humans, accounting for 30–50% of nicotine clearance [4] [8]. The trans stereochemistry is critical for substrate recognition by phase II enzymes. 3HC subsequently undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs), forming either O-glucuronide (3HC-O-Gluc) or N-glucuronide (3HC-N-Gluc) conjugates [2] [3].
Table 1: Key Metabolic Intermediates in Nicotine Biotransformation
Compound | CAS Registry Number | Molecular Formula | Role in Pathway |
---|---|---|---|
Nicotine | 54-11-5 | C₁₀H₁₄N₂ | Parent compound |
Cotinine | 486-56-6 | C₁₀H₁₂N₂O | Primary oxidative metabolite |
trans-3'-Hydroxycotinine | 33224-02-1 | C₁₀H₁₂N₂O₂ | Major circulating metabolite |
3HC-O-Glucuronide | N/A | C₁₆H₂₀N₂O₈ | Phase II excretion product |
3HC-N-Glucuronide | N/A | C₁₆H₂₀N₂O₈ | Minor microsomal metabolite |
CYP2A6 mediates the stereoselective 3'-hydroxylation of cotinine through a mechanism involving: (1) substrate coordination to the heme iron, (2) NADPH-dependent reduction of molecular oxygen, and (3) insertion of a hydroxyl group at the 3'-carbon with strict trans stereospecificity [8]. Kinetic studies demonstrate CYP2A6 exhibits high affinity for cotinine (Kₘ ≈ 1–5 µM), enabling efficient 3HC generation even at low substrate concentrations [4]. The enzymatic activity is quantifiable via the salivary 3HC/cotinine ratio (NMR), which shows minimal diurnal variation (within-subject CV ≈ 26%) and serves as a robust in vivo biomarker for CYP2A6 activity [8]. Genetic polymorphisms (e.g., CYP2A6 reduced-function alleles) directly modulate catalytic efficiency, explaining interindividual differences in nicotine clearance rates [4] [8].
Human liver microsomes convert 3HC into two distinct glucuronides:
Inhibition profiles confirm enzyme specificity: 3HC-O-glucuronidation is suppressed by propofol (UGT1A9 inhibitor, IC₅₀ = 296 µM) and androstanediol (UGT2B15 inhibitor, IC₅₀ = 169 µM), while 3HC-N-glucuronidation is inhibited by imipramine (UGT1A4 substrate, IC₅₀ = 55 µM) [2].
Table 2: Kinetic Parameters of UGT Isoforms Catalyzing 3HC Glucuronidation
UGT Isoform | Conjugation Type | Kₘ (mM) | Vₘₐₓ (pmol/min/mg) | Primary Genetic Variants Affecting Activity |
---|---|---|---|---|
UGT2B17 | O-glucuronidation | 8.3 | 15.2 | Whole-gene deletion (*2 allele) |
UGT2B7 | O-glucuronidation | 31.0 | 10.5 | None major reported |
UGT1A9 | O-glucuronidation | 35.0 | 0.69 | UGT1A9*3 (T>C) |
UGT2B10 | N-glucuronidation | 13.0 | 4.8 | Asp67Tyr (*2 allele) |
UGT1A4 | N-glucuronidation | 57.0 | 1.2 | UGT1A4*2 (P24T), *3 (L48V) |
Functional polymorphisms in CYP2A6 and UGT genes create substantial population heterogeneity in 3HC disposition:
Notably, UGT activity variation does not alter total nicotine clearance, as CYP2A6 remains the rate-limiting step [4] [8].
Ethnic differences in allele frequencies drive population-specific 3HC metabolism:
Population pharmacokinetic studies confirm that NMR remains predictive of nicotine clearance across ethnic groups despite UGT variability, as CYP2A6 activity is the primary determinant [4] [8].
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